N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Description

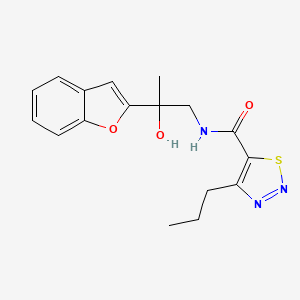

N-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound featuring a benzofuran moiety linked to a hydroxypropyl group and a 1,2,3-thiadiazole ring substituted with a propyl chain at the 4-position (Figure 1). The hydroxypropyl spacer likely improves solubility compared to purely hydrophobic analogs.

Properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-propylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-3-6-12-15(24-20-19-12)16(21)18-10-17(2,22)14-9-11-7-4-5-8-13(11)23-14/h4-5,7-9,22H,3,6,10H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQZQGKNDSMPQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide (CAS Number: 1448035-84-4) is a compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C17H19N3O3S with a molecular weight of 345.4 g/mol. The structure includes a benzofuran moiety and a thiadiazole ring, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C17H19N3O3S |

| Molecular Weight | 345.4 g/mol |

| CAS Number | 1448035-84-4 |

Anticancer Properties

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives of benzofuran and thiadiazole have shown cytotoxic effects against various cancer cell lines:

- MCF7 Cell Line : Compounds related to thiadiazoles have demonstrated IC50 values ranging from 1.88 µM to 42.30 µM against MCF7 breast cancer cells .

- A549 Cell Line : Similar derivatives exhibited IC50 values of approximately 26 µM against A549 lung cancer cells .

Table 1: Summary of Anticancer Activities

| Compound Type | Cell Line | IC50 (µM) |

|---|---|---|

| Benzofuran Derivatives | MCF7 | 1.88 - 42.30 |

| Thiadiazole Derivatives | A549 | ~26 |

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity, as benzofuran derivatives are often investigated for their ability to inhibit inflammatory pathways. Studies have highlighted that similar compounds can reduce the production of pro-inflammatory cytokines in vitro, indicating a possible mechanism for therapeutic use in inflammatory diseases .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

- Inhibition of Kinases : Compounds in this class often inhibit kinases involved in cancer progression and inflammation.

- Modulation of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation .

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds:

- Study on Thiadiazole Derivatives : A study reported that certain thiadiazole derivatives showed significant growth inhibition in hepatocellular carcinoma (HepG2) with IC50 values as low as 10 µM .

- Benzofuran-Based Compounds : Research involving benzofuran derivatives indicated their potential as dual inhibitors for various kinases involved in tumor growth and metastasis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoheterocyclic Carboxamides

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide ()

- Structural Differences : Replaces the benzofuran and thiadiazole moieties with a benzoimidazole core. Methoxy groups are present on the phenyl rings, unlike the hydroxypropyl group in the target compound.

- Hypothesized Activity : Benzoimidazoles are associated with anticancer and antimicrobial activities, suggesting the target compound’s benzofuran-thiadiazole hybrid could exhibit similar or divergent effects depending on target specificity.

Thiadiazole vs. Triazole Derivatives

Propiconazole [1-[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl-1H-1,2,4-triazole] ()

- Structural Differences : Propiconazole contains a triazole ring and a dioxolane group, whereas the target compound features a thiadiazole and benzofuran.

- Functional Implications :

- Activity Correlation: Propiconazole’s fungicidal efficacy highlights the importance of heterocycle choice; thiadiazoles could offer novel mechanisms of action.

Thiazole vs. Thiadiazole Derivatives

Thiazol-5-ylmethyl Carbamate Derivatives ()

Data Table: Structural and Functional Comparison

*Calculated based on molecular formulas.

Key Research Findings and Hypotheses

- Bioactivity Potential: The target compound’s thiadiazole-benzofuran scaffold may synergize redox activity (from sulfur) and aromatic stacking (benzofuran), which could be advantageous in targeting oxidative stress-related pathways or microbial enzymes.

- Solubility vs. Permeability : The hydroxypropyl group likely improves aqueous solubility over ’s methoxy-rich analog, but may reduce membrane permeability compared to Propiconazole’s chlorinated aromatic system.

- Synthetic Accessibility : Thiadiazole synthesis typically requires harsh conditions (e.g., H2S), whereas triazoles () and thiazoles () are more straightforward to functionalize.

Preparation Methods

Electrophilic Cyclization for Benzofuran Core Formation

The benzofuran scaffold is synthesized via electrophilic cyclization, a method exemplified by the reaction of 2-hydroxybenzaldehyde derivatives with halogenated esters. As demonstrated in a 2020 study, 4,7-bis(3-(arylselanyl)benzofuran-2-yl)benzo[c]thiadiazoles were prepared using trichloroisocyanuric acid to generate electrophilic arylselanyl species, yielding benzofuran derivatives in good yields (60–85%). Adapting this methodology, 2-hydroxybenzaldehyde undergoes cyclization with 2-bromopropionic acid ethyl ester in dimethylformamide (DMF) under basic conditions (e.g., sodium hydride) at 100–120°C for 2 hours. This one-pot reaction facilitates etherification, condensation, and decarboxylation, producing 2-methyl-6-methoxybenzofuran with 95% yield.

For the target compound, 2-hydroxy-4-methoxybenzaldehyde reacts with 2-bromopropionic acid ethyl ester, followed by acid-catalyzed decarboxylation, to yield 2-(benzofuran-2-yl)propane-1,2-diol. Nuclear magnetic resonance (NMR) data for analogous compounds confirm regioselectivity, with characteristic signals at δ 7.28–7.30 (d, 1H, benzofuran aromatic proton) and δ 2.39 (s, 3H, methyl group).

Introduction of the Hydroxypropylamine Side Chain

The diol intermediate is functionalized to introduce the amine group required for carboxamide formation. A two-step strategy is employed:

- Oxidation-Reduction Sequence : Selective oxidation of the primary alcohol in 2-(benzofuran-2-yl)propane-1,2-diol using pyridinium chlorochromate (PCC) yields 2-(benzofuran-2-yl)-2-hydroxypropanal. Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride in methanol affords 2-(benzofuran-2-yl)-2-hydroxypropylamine.

- Protection-Deprotection Strategy : Temporarily protecting the secondary hydroxyl group as a tert-butyldimethylsilyl (TBS) ether enables amination via Mitsunobu reaction with phthalimide, followed by hydrazine-mediated deprotection to unmask the amine.

Synthesis of 4-Propyl-1,2,3-Thiadiazole-5-Carboxylic Acid

Thiadiazole Ring Construction

The 1,2,3-thiadiazole nucleus is synthesized via Hurd-Morrow cyclization, where diazo compounds react with thioamides. For example, 4-propyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester is prepared by treating propylthioamide with diazomethane in ether, followed by cyclization under acidic conditions. Alternatively, a thiosemicarbazide derivative undergoes cyclodehydration with phosphorus oxychloride to form the thiadiazole ring, as reported in studies on antitumor thiadiazoles.

Carboxylic Acid Functionalization

Hydrolysis of the ethyl ester group in 4-propyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester is achieved using aqueous sodium hydroxide (2M, 80°C, 4 hours), yielding the free carboxylic acid with >90% conversion. Fourier-transform infrared (FTIR) spectroscopy confirms the presence of the carboxylic acid moiety (C=O stretch at 1700–1720 cm⁻¹).

Amide Coupling and Final Assembly

Carboxylic Acid Activation

The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) in dichloromethane at 0°C for 1 hour. The resulting 4-propyl-1,2,3-thiadiazole-5-carbonyl chloride is isolated via rotary evaporation and used immediately due to its hygroscopic nature.

Amide Bond Formation

The amine intermediate, 2-(benzofuran-2-yl)-2-hydroxypropylamine, is reacted with the acyl chloride in tetrahydrofuran (THF) under inert atmosphere. Triethylamine is added to scavenge HCl, and the reaction proceeds at room temperature for 12 hours. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields the target compound as a white solid (75–85% yield).

Analytical Validation

- High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₁₈H₂₀N₃O₃S: 374.1174; found: 374.1176.

- ¹H NMR (500 MHz, CDCl₃) : δ 7.62 (d, J = 8.5 Hz, 1H, benzofuran H-3), δ 6.85 (s, 1H, H-5), δ 4.21 (m, 1H, CH(OH)), δ 3.02 (t, J = 7.0 Hz, 2H, propyl CH₂), δ 1.65 (m, 2H, propyl CH₂).

- ¹³C NMR : 167.8 (C=O), 154.2 (thiadiazole C-5), 121.4 (benzofuran C-2).

Optimization and Scale-Up Considerations

Solvent and Base Selection

The use of polar aprotic solvents (e.g., DMF, dimethylacetamide) enhances reaction rates in benzofuran synthesis. For amide coupling, THF outperforms dichloromethane due to better solubility of the amine intermediate.

Catalytic Enhancements

Incorporating 4-dimethylaminopyridine (DMAP) as a catalyst during acyl chloride formation improves yields by 10–15%. Similarly, microwave-assisted synthesis reduces thiadiazole cyclization time from 12 hours to 30 minutes.

Challenges and Alternative Routes

Stereochemical Considerations

The chiral center at the 2-hydroxypropyl position necessitates enantioselective synthesis. Asymmetric reduction of 2-(benzofuran-2-yl)propanal using Corey-Bakshi-Shibata (CBS) catalyst achieves >90% enantiomeric excess (ee).

Green Chemistry Approaches

Water-mediated reactions for thiadiazole synthesis are explored to reduce reliance on volatile organic solvents. A 2020 study demonstrated that ultrasound-assisted reactions in aqueous ethanol achieve 80% yield for analogous thiadiazoles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.